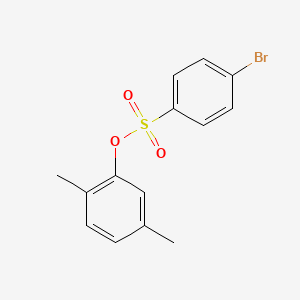

2,5-Dimethylphenyl 4-bromobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

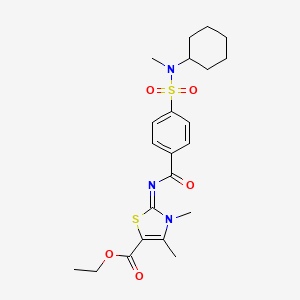

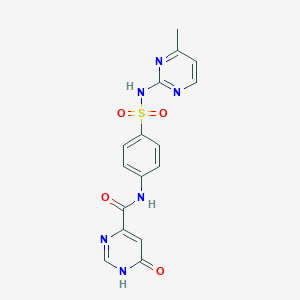

“2,5-Dimethylphenyl 4-bromobenzenesulfonate” is a chemical compound with the formula C14H13BrO3S . It is a derivative of phenyl 4-bromobenzenesulfonate , which is a compound with a molecular formula of CHBrOS .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular weight of 341.22 g/mol and an exact mass of 339.97688 g/mol . It has a topological polar surface area of 51.8 Ų, a complexity of 382, and a covalently-bonded unit count of 1 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 341.22 and an exact mass of 339.97688 g/mol . It has a topological polar surface area of 51.8 Ų, a complexity of 382, and a covalently-bonded unit count of 1 . It also has a XLogP3 value of 4.4, indicating its lipophilicity .Applications De Recherche Scientifique

Selenoxides as Catalysts in Organic Synthesis

Research by Goodman and Detty (2004) highlighted the use of selenoxides as catalysts for the bromination of organic substrates, utilizing hydrogen peroxide and sodium bromide. This study points towards potential applications of related compounds in facilitating selective bromination reactions, a critical process in organic synthesis (M. Goodman & M. Detty, 2004).

Nonlinear Optical Materials

Ogawa et al. (2008) investigated derivatives of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium with various counter anions for their second-order nonlinear optical (NLO) properties. Such studies on the property variations due to anion exchange can provide insights into the design of new compounds with enhanced NLO properties and easier crystal-growing abilities, relevant to the field of photonic and electronic material science (J. Ogawa, S. Okada, Z. Glavcheva, & H. Nakanishi, 2008).

Terahertz-Wave Generation

Matsukawa et al. (2014) developed a technique for growing crystals of 4-dimethylamino-N′-methyl-4′-stilbazolium p-bromobenzenesulfonate for terahertz-wave generation. The study reveals that halogen substitution in the anion part of stilbazolium derivatives can significantly enhance the efficiency of terahertz-wave generation, indicating potential applications in telecommunications and imaging technologies (T. Matsukawa et al., 2014).

Photodynamic Therapy for Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. This property is crucial for Type II photosensitizers used in photodynamic therapy, suggesting a potential application in treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Photopolymerization Resist Systems

Kojima, Ito, Morishita, and Hayashi (1998) synthesized a novel water-soluble photoinitiator for acrylic photopolymerization type resist systems, aiming for environmentally friendly and completely water-soluble resist systems. This development is crucial for the semiconductor industry, where photopolymerization resist systems are foundational for lithographic processes (K. Kojima et al., 1998).

Propriétés

IUPAC Name |

(2,5-dimethylphenyl) 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3S/c1-10-3-4-11(2)14(9-10)18-19(16,17)13-7-5-12(15)6-8-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDKAHYHOSLTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)

![7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2894187.png)

![N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide](/img/structure/B2894201.png)

![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)

![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)